4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-14-4-5-18(22-21-14)28-17-3-2-8-23(13-17)20(26)15-11-19(25)24(12-15)16-6-9-27-10-7-16/h4-5,15-17H,2-3,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVYIVLRNNMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 6-methylpyridazin-3-yl derivatives, followed by their reaction with piperidine and oxan-4-yl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Core Modifications : The target compound’s pyrrolidin-2-one core differentiates it from BK67398’s dihydropyridin-2-one, which may influence ring conformation and hydrogen-bonding capacity.
- Oxan-4-yl vs. Piperidine : The oxan-4-yl group in the target compound and BK67662 may enhance metabolic stability compared to simpler alkyl substituents due to its oxygenated ring .
Pharmacological and Physicochemical Insights
- Solubility : Pyridazine-containing compounds like BK67398 exhibit moderate aqueous solubility (logP ~2.5–3.5), suggesting similar properties for the target compound. The oxan-4-yl group could further reduce logP, improving bioavailability .
- Binding Affinity: Piperidine-carbonyl motifs (as in BK67398) are associated with kinase inhibition, while pyridazine rings may confer selectivity for adenosine receptors or phosphodiesterases .
Biological Activity
The compound 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. Its structure features a piperidine ring, a pyridazine derivative, and an oxan moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological profiles, and potential therapeutic applications.
Structural Characteristics
The compound can be broken down into key structural components:
- Piperidine Ring : Known for its role in various pharmacological activities.
- 6-Methylpyridazine Moiety : Suggests potential neuropharmacological effects.
- Oxan Group : Contributes to the stability and reactivity of the molecule.
Pharmacological Profiles
Recent studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-cyano-N-(6-methylpyridin-2-yl)-[1,1′-biphenyl]-4-carboxamide | Contains a cyano group and biphenyl structure | Potential anti-inflammatory properties |
| N-(3-chloro-5-fluorophenyl)-3-cyano-benzamide | Fluorinated phenyl ring | Anticancer activity |
| 5-[4-(2-cyclohexylethoxy)phenoxy]piperidine | Features a cyclohexane substituent | Neuroactive properties |
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as anxiety, depression, and schizophrenia. The modulation of these receptors could lead to significant therapeutic effects.
Interaction Studies
Recent research has focused on the binding affinity and efficacy of this compound at various receptors. For instance, studies have demonstrated its ability to act as an allosteric modulator of mGluRs, influencing downstream signaling pathways critical for neuronal communication.
Synthesis and Characterization
The synthesis of this compound involves multiple synthetic steps that may include microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
